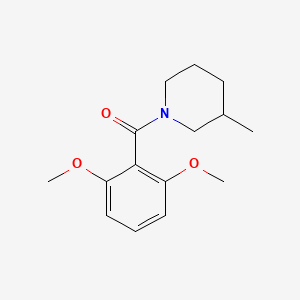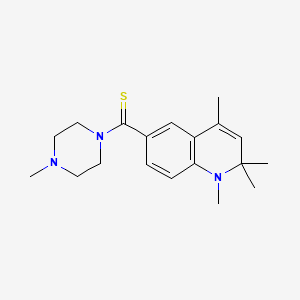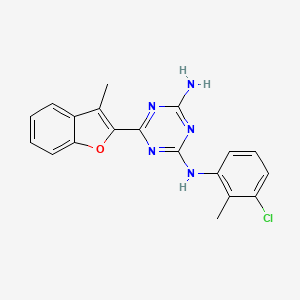
(2,6-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methanone group and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology
In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the structure-activity relationships of similar molecules.
Medicine
In medicinal chemistry, (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is investigated for its potential pharmacological properties. It may be explored as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone involves its interaction with specific molecular targets. The piperidine ring and methanone group play crucial roles in binding to these targets, potentially affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- (4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
Uniqueness
(2,6-Dimethoxyphenyl)(3-methylpiperidino)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a 3-methylpiperidine moiety. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
(2,6-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO3/c1-11-6-5-9-16(10-11)15(17)14-12(18-2)7-4-8-13(14)19-3/h4,7-8,11H,5-6,9-10H2,1-3H3 |
InChI-Schlüssel |
OQBJNGKJTXQPJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940699.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940701.png)
![2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14940702.png)
![N-(4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B14940704.png)
![4,9-Dimethoxy-5,8-dihydro[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione](/img/structure/B14940709.png)

![(1E)-1-[(3,4-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940722.png)

![(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14940733.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B14940739.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14940743.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14940751.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B14940753.png)
